molecular formula C4H3N3O2 B080762 5-Nitropyrimidine CAS No. 14080-32-1

5-Nitropyrimidine

Cat. No. B080762
CAS RN: 14080-32-1
M. Wt: 125.09 g/mol
InChI Key: NOYDQGFVFOQSAJ-UHFFFAOYSA-N
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Description

5-Nitropyrimidine is a chemical compound with the molecular formula C4H3N3O2 . It has a molecular weight of 125.09 g/mol . The compound is also known by other synonyms such as Pyrimidine, 5-nitro- .


Synthesis Analysis

The synthesis of 5-Nitropyrimidine and its derivatives has been a subject of various research studies . For instance, one study discusses the transformation of 5-nitropyrimidines and their role as precursors for the synthesis of a wide range of poly-substituted pyrimidines .


Molecular Structure Analysis

The molecular structure of 5-Nitropyrimidine consists of a pyrimidine ring with a nitro group attached at the 5th position . The InChI representation of the molecule is InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H .


Physical And Chemical Properties Analysis

5-Nitropyrimidine has a density of 1.4±0.1 g/cm³, a boiling point of 252.4±13.0 °C at 760 mmHg, and a flash point of 106.5±19.8 °C . It has 5 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

Fluoropyrimidine Prodrugs and Their Clinical Significance

Fluoropyrimidines, notably 5-fluorouracil (5-FU) and its prodrugs capecitabine, UFT (ftorafur plus uracil), and S-1 (ftorafur plus 5-chloro-2,4-dihydroxypyridine plus potassium oxonate), continue to play a crucial role in treating various solid tumors. Despite their widespread use, the quest for more effective and less toxic fluoropyrimidines has led to the development of these prodrugs, aiming to improve the therapeutic index of 5-FU. Each prodrug is designed to optimize the bioavailability and pharmacodynamics of 5-FU, targeting specific metabolic pathways to reduce toxicity and enhance anticancer efficacy (Malet-Martino & Martino, 2002).

Pharmacogenetics and Optimization of Fluoropyrimidine Therapy

The field of pharmacogenetics provides insights into the variability of patient responses to fluoropyrimidine-based therapies. Studies have shown that genetic polymorphisms, particularly in the dihydropyrimidine dehydrogenase (DPD) enzyme, which is responsible for the catabolism of 5-FU, can significantly affect a patient's risk of toxicity. Identifying these genetic markers can guide personalized treatment plans, reducing the incidence of adverse effects and optimizing therapeutic outcomes (Del Re et al., 2017).

Emerging Oral Fluoropyrimidines

The development of oral fluoropyrimidines such as capecitabine has marked a significant advance in chemotherapy, offering the potential for improved patient convenience and adherence to treatment regimens. These agents are designed to mimic the pharmacological effects of intravenous 5-FU while providing a more manageable administration route. Oral fluoropyrimidines have demonstrated efficacy in various cancers, including colorectal, breast, and gastric cancers, with a safety profile that allows for their use in a broader range of patients (Mikhail, Sun, & Marshall, 2010).

Nitroimidazole Derivatives in Medicinal Chemistry

While the search did not directly address 5-Nitropyrimidine, research on nitroimidazole derivatives highlights the potential of this chemical class in medicinal chemistry. Nitroimidazoles have found applications in anticancer, antimicrobial, and antiparasitic therapies due to their unique structural and pharmacological properties. This research area remains active, with ongoing studies exploring new derivatives and their applications in treating various diseases (Li et al., 2018).

Safety And Hazards

5-Nitropyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYDQGFVFOQSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452878
Record name 5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitropyrimidine

CAS RN

14080-32-1
Record name 5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14080-32-1
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